molecular formula C18H29N3O B7915854 (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide

Cat. No.: B7915854
M. Wt: 303.4 g/mol
InChI Key: GICXNEJWZRLKES-MYJWUSKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide (CAS#: 1354032-60-2) is a complex organic compound of significant interest in medicinal chemistry and pharmacological research. It features a piperidine ring, a benzyl group, and an amide linkage, with a molecular formula of C 18 H 29 N 3 O and a molecular weight of 303.44 g/mol [ 1 ]. Its predicted properties include a boiling point of 431.8±25.0 °C and a pKa of 9.03±0.10 [ 1 ]. The primary research value of this compound lies in its structural similarity to N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which are explored as novel opioid receptor ligands [ 7 ]. These analogs show moderate to high binding affinity and selectivity for the μ-opioid receptor (MOR), a key target in neurology and pain management research [ 7 ]. The (S) stereochemistry of the compound is a critical feature, as chirality profoundly influences its interaction with biological targets and its resulting pharmacological profile [ 4 ]. In scientific research, this compound serves as a valuable intermediate or scaffold for designing and synthesizing novel bioactive molecules [ 4 ]. It is used in studies investigating receptor binding mechanisms and enzyme inhibition, particularly within the nervous system [ 4 ]. The synthetic route typically involves a multi-step process, including the formation of the piperidine ring, introduction of the benzyl group via nucleophilic substitution, and final amide bond formation using an acylating agent under basic conditions [ 4 ]. Attention: This product is intended for research purposes only in controlled laboratory settings (in-vitro). It is not classified as a medicine or drug, is not FDA-approved, and is strictly prohibited for any diagnostic, therapeutic, or personal use in humans or animals [ 4 ].

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICXNEJWZRLKES-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway

The synthesis involves three principal stages: piperidine ring functionalization , chiral center establishment , and amide bond formation . A representative route begins with 1-benzyl-piperidin-2-ylmethanamine as the starting material. The amine undergoes sequential alkylation with ethyl bromide followed by amidation with (S)-2-aminopropionic acid derivatives.

Critical Reaction Steps:

  • Piperidine Alkylation :

    • Reagents : 1-benzyl-piperidin-2-ylmethanamine, ethyl bromide, K₂CO₃.

    • Conditions : Reflux in anhydrous acetonitrile (12 h, 80°C).

    • Yield : 78–82% after liquid-liquid extraction (chloroform/water).

  • Amidation with Chiral Auxiliary :

    • Reagents : Ethyl propionyl chloride, (S)-2-(tert-butoxycarbonylamino)propanoic acid.

    • Conditions : Anhydrous DCM, 0°C → RT, 6 h.

    • Stereochemical Control : Chiral HPLC confirms >99% enantiomeric excess (ee).

Solid-Phase Synthesis (Patent US6710208B2)

A patented solid-phase approach immobilizes the piperidine intermediate on Wang resin, enabling iterative amidation and alkylation steps. Key advantages include:

  • Purity : Automated washing removes unreacted reagents (purity >98%).

  • Scalability : Suitable for combinatorial libraries.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times by 70% compared to conventional heating, achieving 85% yield with comparable ee.

Reaction Conditions and Parameter Optimization

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield/StereochemistryReference
Temperature0°C → RT (amide)Prevents racemization at <10°C
SolventAnhydrous DCMEnhances electrophilicity of acyl chloride
CatalystDMAP (5 mol%)Accelerates amidation kinetics by 3×

Chiral Integrity Preservation

Racemization during amidation is mitigated by:

  • Low-Temperature Coupling : Maintaining reactions at 0°C during acyl chloride addition.

  • Bulky Protecting Groups : tert-butoxycarbonyl (Boc) reduces steric hindrance-induced epimerization.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (3:1) resolves diastereomers (ΔRf = 0.15).

  • Chiral HPLC : Chiralpak IC column (hexane:IPA = 90:10) confirms ee >99%.

Spectroscopic Validation

TechniqueKey SignalsStructural ConfirmationReference
¹H NMR (400 MHz)δ 1.15 (t, 3H, CH₂CH₃), δ 3.72 (m, 1H, CH₊)Ethyl and chiral center assignment
HRMS (ESI+)m/z 304.2389 [M+H]⁺Molecular ion accuracy <2 ppm

Industrial-Scale Production Insights

Continuous Flow Reactor Design

  • Throughput : 5 kg/day using tubular reactors (residence time = 30 min).

  • Cost Efficiency : Solvent recycling reduces waste by 40%.

Byproduct Mitigation

  • Impurity Profile : <0.5% N-ethyl deletion byproduct via in-line FTIR monitoring.

Challenges and Limitations

Stereochemical Lability

  • Racemization Hotspots : Amidation at >25°C reduces ee to 85%.

  • Mitigation : Microreactors enable rapid heat dissipation, maintaining ee >98%.

Scalability of Chiral Resolutions

  • Cost : Preparative chiral HPLC adds $150–200/g to production costs.

  • Alternative : Enzymatic resolution using lipase B (ee >99%, yield 70%) .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield 2-aminopropionic acid and N-ethyl-1-benzyl-piperidin-2-ylmethanamine (Table 1).

Condition Reagents Products Yield Source
Acidic hydrolysis6M HCl, reflux (12 hrs)2-Aminopropionic acid + N-ethyl-1-benzyl-piperidin-2-ylmethanamine hydrochloride78%
Basic hydrolysis2M NaOH, 80°C (8 hrs)Sodium 2-aminopropionate + N-ethyl-1-benzyl-piperidin-2-ylmethanamine65%

Hydrolysis rates depend on steric hindrance from the ethyl and benzyl groups, which slow reaction kinetics compared to simpler amides.

Oxidation Reactions

The tertiary amine in the piperidine ring and the ethyl group are susceptible to oxidation (Table 2).

Oxidizing Agent Conditions Primary Product Application
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrsN-Oxide derivativeEnhances water solubility
H₂O₂ (30%)RT, 24 hrsEthyl ketone via C-N bond cleavageIntermediate for further synthesis

Oxidation of the ethyl group to a ketone is particularly relevant for modifying pharmacokinetic properties.

Alkylation and Acylation at the Amino Group

The primary amine participates in alkylation and acylation reactions, enabling structural diversification (Table 3).

Reaction Type Reagent Product Biological Impact
AlkylationMethyl iodide, K₂CO₃N-Methyl derivativeIncreased lipophilicity
AcylationAcetyl chloride, pyridineN-Acetylated compoundEnhanced metabolic stability

These reactions are critical for optimizing receptor-binding affinity in medicinal chemistry applications.

Nucleophilic Substitution Reactions

The benzyl group undergoes substitution under SN2 conditions, enabling functional group interconversion.

Reagent Conditions Product Selectivity
Benzyl bromideDMF, 80°C, 6 hrsLarger aromatic substituentsModerate
Allyl chlorideTHF, RT, 12 hrsAllylated piperidine derivativeLow

Substitution at the benzyl position alters steric and electronic properties, impacting interactions with biological targets .

Synthetic Modifications and Biological Relevance

Key modifications to the core structure correlate with NPFF receptor subtype selectivity (Table 4) :

Modification NPFF1-R Affinity (Kᵢ, nM) NPFF2-R Affinity (Kᵢ, nM) Selectivity Ratio
Parent compound319 ± 19405 ± 561.3 (NPFF2)
Reverse amide (46 )81 ± 171,430 ± 21017.6 (NPFF1)
1-Naphthyl substitution (53a )181 ± 3811.4 ± 3.215.9 (NPFF2)
  • Reverse amide derivatives improve NPFF1 selectivity by stabilizing planar conformations.

  • 1-Naphthyl analogs enhance NPFF2 antagonism via hydrophobic interactions .

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide exhibits notable biological activity, particularly as a ligand for opioid receptors. Its structure allows for selective interaction with these receptors, which may lead to analgesic effects. The compound's design aims to enhance its affinity and selectivity towards specific opioid receptor subtypes, potentially leading to improved therapeutic outcomes and reduced side effects compared to traditional opioids .

Therapeutic Applications

The primary applications of this compound include:

  • Pain Management : As an opioid receptor ligand, it has potential use in managing pain while minimizing the risk of addiction associated with conventional opioids.
  • Neurological Disorders : Its interaction with neurotransmitter systems makes it a candidate for treating conditions like anxiety and depression.
  • Research Tool : The compound serves as a valuable tool in pharmacological studies aimed at understanding opioid receptor mechanisms and developing new analgesics.

Comparative Analysis with Related Compounds

Below is a comparative table highlighting similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
N-(1-benzylpiperidin-4-yl)ethylacetamideSimilar piperidine structureOpioid receptor activity
N-(1-benzylpiperidin-3-yl)propionamideShares propionamide moietyAnalgesic properties
4-(N-benzylpiperidin)butyric acidContains piperidine; longer carbon chainAnti-inflammatory effects

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound. For instance:

  • Analgesic Efficacy : In animal models, this compound demonstrated significant analgesic effects comparable to established opioids but with a reduced side effect profile.
  • Mechanistic Studies : Research indicates that modifications in the piperidine structure can enhance binding affinity to specific opioid receptor subtypes, suggesting a pathway for developing more effective analgesics .

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features are compared to three analogs (Table 1), focusing on substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Piperidine Substitution N-Substituent Molecular Weight (g/mol) Key Features
Target Compound (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide 2-ylmethyl Ethyl ~303.44 (calculated) (S)-configuration; moderate steric bulk
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-propionamide 4-ylmethyl Ethyl - Altered spatial orientation of piperidine substituent
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide 2-ylmethyl Cyclopropyl 315.45 Increased steric bulk; potential ring strain effects
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-isopropyl-propionamide 2-ylmethyl Isopropyl - Enhanced hydrophobicity and steric hindrance

Key Observations:

In contrast, the 4-ylmethyl analog (CAS 1354953-53-9) positions the substituent distally, which may reduce steric clashes but alter binding affinity.

N-Substituent Effects: Ethyl (target compound): Balances moderate hydrophobicity and flexibility. Isopropyl : Increases steric bulk, which may hinder binding to shallow receptor pockets.

Stereochemistry :
The (S)-configuration in the target compound is critical for chiral recognition in biological systems, a feature shared with pharmacologically active analogs like anamorelin .

Hypothetical Pharmacological Implications

  • Piperidine Scaffold : The benzyl-piperidine moiety is common in CNS-active compounds, suggesting possible blood-brain barrier permeability.
  • Amide Substituents : The ethyl group may optimize lipophilicity for membrane penetration, while cyclopropyl or isopropyl groups could modulate duration of action.

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide is a chemical compound that has garnered attention due to its significant biological activities, particularly its interactions with opioid receptors and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a chiral structure with a piperidine ring, an ethyl propionamide moiety, and a benzyl group. Its molecular formula is C17H27N3O, with a molecular weight of 289.42 g/mol. The specific stereochemistry of this compound is crucial as it influences its biological interactions and pharmacological properties.

1. Opioid Receptor Interaction

This compound acts as a ligand for opioid receptors, which are critical in pain modulation and analgesic effects. Research indicates that this compound exhibits selective binding affinity towards these receptors, potentially leading to effective pain relief with fewer side effects compared to traditional opioids .

Table 1: Comparative Opioid Receptor Activity

CompoundStructure FeaturesBiological Activity
This compoundPiperidine ring, ethyl propionamideOpioid receptor agonist
N-(1-benzylpiperidin-4-yl)ethylacetamideSimilar piperidine structure; different acetamide groupOpioid receptor activity
N-(1-benzylpiperidin-3-yl)propionamideShares propionamide moiety; different substituentsAnalgesic properties

2. Potential Anticancer Activity

Emerging studies have suggested that derivatives of piperidine compounds, including this compound, may possess anticancer properties. In vitro studies demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, showing potential for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors and enzymes in the body:

  • Opioid Receptors : By binding to mu-opioid receptors, the compound can modulate pain signaling pathways, providing analgesic effects.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may also influence cell cycle regulation and induce cytotoxicity in certain cancer cell lines, although more research is required to elucidate the exact pathways involved .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Analgesic Studies : In animal models, the compound has shown promise in reducing pain responses without significant side effects associated with conventional opioids.
  • Cancer Cell Line Testing : In vitro tests have demonstrated that piperidine derivatives can inhibit cell proliferation in various carcinoma cell lines, suggesting potential for development into anticancer agents .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications in the piperidine structure can enhance affinity and selectivity toward specific receptor subtypes, making them suitable candidates for further pharmacological studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving stereochemical control during the synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide?

  • Methodological Answer : Multi-step synthesis involving chiral precursors or kinetic resolution is typically employed. For example, coupling a chiral α-amino acid derivative (e.g., (S)-2-aminopropionic acid) with a functionalized piperidine intermediate (e.g., 1-benzyl-2-(aminomethyl)piperidine) under carbodiimide-mediated amidation. Protecting groups (e.g., Boc or Fmoc) may be used to preserve stereochemistry during N-alkylation steps. Final purification via column chromatography or recrystallization ensures product integrity .

Q. How can researchers validate the enantiomeric purity of this compound post-synthesis?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or polarimetry are standard for assessing enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers. Mass spectrometry (MS) confirms molecular weight alignment with theoretical values .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing benzyl aromatic protons at δ 7.2–7.4 ppm and piperidine methylene groups at δ 2.5–3.5 ppm).
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₃₃N₃O⁺ requires m/z 344.2701) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, lab coat, safety goggles), work in a fume hood to avoid inhalation, and avoid skin contact. Store in a cool, dry place away from oxidizers. In case of exposure, rinse affected areas with water and seek medical advice. Spills should be contained with absorbent materials and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the benzyl-piperidinylmethyl moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer : The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the piperidine ring may confer metabolic stability. In vitro assays (e.g., microsomal stability tests) and logP measurements (via shake-flask or HPLC methods) quantify these properties. Comparative studies with analogs lacking the benzyl group can isolate its effects .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for targets like σ receptors or neurotransmitter transporters.
  • Cell-Based Assays : Calcium flux or cAMP modulation in HEK293 cells expressing GPCRs. Dose-response curves (IC₅₀/EC₅₀) quantify potency .

Q. How can molecular docking predict interactions between this compound and neurological targets?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger’s Glide to dock the compound into crystal structures of receptors (e.g., NMDA or opioid receptors). Key interactions (e.g., hydrogen bonds between the amide group and Asp114 or π-π stacking with benzyl groups) are visualized. Free energy calculations (MM-GBSA) rank binding affinities .

Q. What strategies resolve batch-to-batch variability during scale-up synthesis?

  • Methodological Answer : Process Analytical Technology (PAT) tools (e.g., in-line FT-IR or Raman spectroscopy) monitor reaction progress. Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry). Quality control via HPLC purity checks (>98%) ensures consistency .

Critical Research Considerations

  • Stereochemical Integrity : Racemization during synthesis must be minimized using low-temperature amidation and non-basic conditions .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) identifies vulnerable sites (e.g., piperidine N-debenzylation) for structure optimization .
  • Toxicological Screening : Ames test for mutagenicity and hERG binding assays prioritize compounds for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.